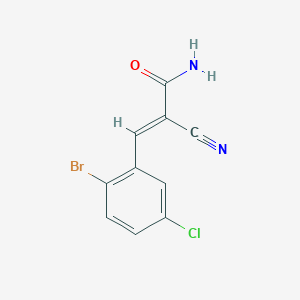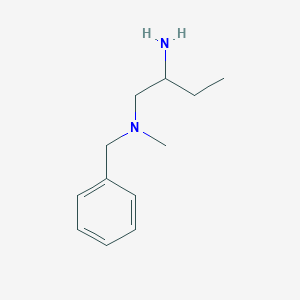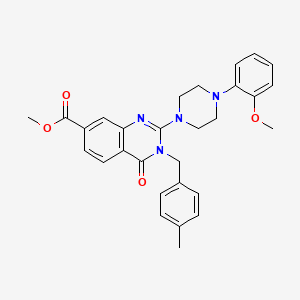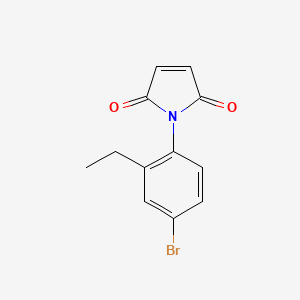
1-(3,4-Dimethylphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethylphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone, also known as DMQD, is a chemical compound that has been widely used in scientific research. DMQD is a member of the quinoline family and is a potent antioxidant and anti-inflammatory agent.
作用机制
1-(3,4-Dimethylphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone exerts its biological effects through multiple mechanisms. It has been shown to scavenge free radicals and inhibit the production of reactive oxygen species (ROS). 1-(3,4-Dimethylphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation and cancer. Additionally, 1-(3,4-Dimethylphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects:
1-(3,4-Dimethylphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. 1-(3,4-Dimethylphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone has also been shown to protect neurons from oxidative stress and prevent neurodegeneration. Additionally, 1-(3,4-Dimethylphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone has been reported to exhibit cardioprotective effects and improve vascular function.
实验室实验的优点和局限性
1-(3,4-Dimethylphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. 1-(3,4-Dimethylphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone is also highly soluble in organic solvents, making it easy to handle in the laboratory. However, 1-(3,4-Dimethylphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone has some limitations for laboratory experiments. It is a relatively expensive compound, and its synthesis requires several steps, making it time-consuming.
未来方向
1-(3,4-Dimethylphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone has shown promising results in preclinical studies, and there is a need for further research to explore its therapeutic potential. Future studies could focus on the development of novel 1-(3,4-Dimethylphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone derivatives with improved pharmacokinetic properties and enhanced therapeutic efficacy. Additionally, studies could explore the potential of 1-(3,4-Dimethylphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone as a combination therapy with other drugs for the treatment of various diseases. Finally, further studies could investigate the safety and toxicity of 1-(3,4-Dimethylphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone in animal models and human clinical trials.
Conclusion:
In conclusion, 1-(3,4-Dimethylphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone is a potent antioxidant and anti-inflammatory agent that has shown promising results in preclinical studies. Its potential therapeutic applications make it a valuable compound for scientific research. 1-(3,4-Dimethylphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone can be synthesized through a multi-step process, and its mechanism of action involves multiple pathways. 1-(3,4-Dimethylphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone exhibits a wide range of biochemical and physiological effects, making it a potential candidate for the treatment of various diseases. However, further research is needed to explore its therapeutic potential fully.
合成方法
1-(3,4-Dimethylphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone can be synthesized through a multi-step process, starting with 7-methoxy-4-methylquinoline-2-carboxylic acid and 3,4-dimethylphenylboronic acid. The synthesis involves several steps, including the formation of an intermediate, followed by a coupling reaction and a sulfonamide formation reaction. The final product is purified by column chromatography and characterized by NMR spectroscopy.
科学研究应用
1-(3,4-Dimethylphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antioxidant and anti-inflammatory activities, making it a potential candidate for the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. 1-(3,4-Dimethylphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone has also been reported to exhibit antimicrobial and antiviral activities.
属性
IUPAC Name |
1-(3,4-dimethylphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S/c1-13-5-6-16(9-14(13)2)20(23)12-25-21-10-15(3)18-8-7-17(24-4)11-19(18)22-21/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQQRGFBSLUXTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)OC)C(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-yl)methanol dihydrochloride](/img/structure/B2790288.png)
![5-ethyl-N-(4-fluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2790289.png)



![N-[1-(3-chlorophenyl)-1H-pyrazol-5-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2790295.png)
![N-(5-chloro-2-methoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2790297.png)



![ethyl 3-cyano-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2790303.png)
![[1-(3-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2790307.png)
